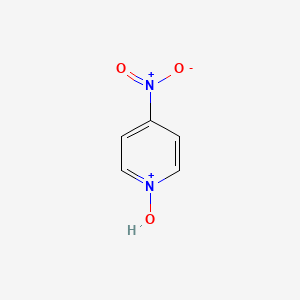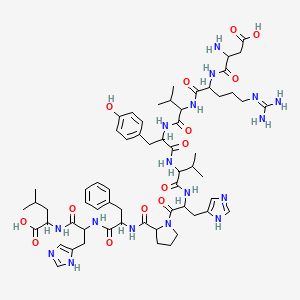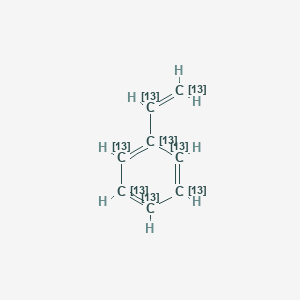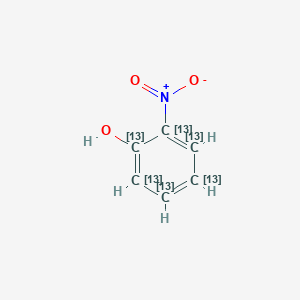
1-hydroxy-4-nitropyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-nitropyridin-1-ium is a pyridinium salt derivative characterized by the presence of a hydroxyl group at the first position and a nitro group at the fourth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-nitropyridin-1-ium can be synthesized through a nitration reaction of pyridine derivatives. A common method involves the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid, followed by a reduction step . The reaction conditions typically require careful temperature control to avoid polynitration and ensure high selectivity.
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to produce this compound. This method minimizes the accumulation of potentially explosive intermediates and allows for efficient scale-up . The use of microreaction technology enhances the safety and efficiency of the process by providing excellent heat absorption and efficient mixing.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-4-nitropyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of 1-hydroxy-4-aminopyridin-1-ium.
Substitution: Formation of various substituted pyridinium salts depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-nitropyridin-1-ium has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-hydroxy-4-nitropyridin-1-ium involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and interaction with biological molecules. The compound can act as an electron donor or acceptor, influencing redox reactions and enzyme activities. Its ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-4-nitropyridin-1-ium can be compared with other pyridinium salts and nitropyridine derivatives:
1,4-Dihydropyridine: Known for its medicinal properties, particularly as calcium channel blockers.
4-Hydroxy-3-nitropyridine: Similar in structure but differs in the position of the nitro group, leading to different reactivity and applications.
3-Nitropyridine: Another nitropyridine derivative with distinct chemical properties and uses.
Eigenschaften
Molekularformel |
C5H5N2O3+ |
|---|---|
Molekulargewicht |
141.10 g/mol |
IUPAC-Name |
1-hydroxy-4-nitropyridin-1-ium |
InChI |
InChI=1S/C5H5N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/q+1 |
InChI-Schlüssel |
JJADLNQMXAFVCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=CC=C1[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)











